Kimcuongin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

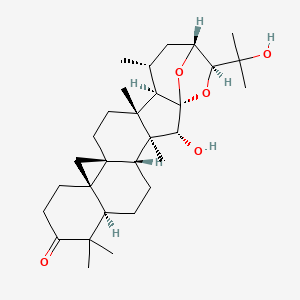

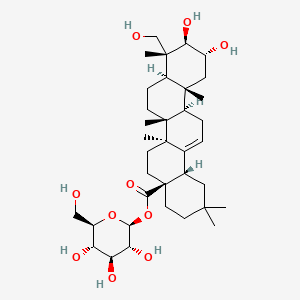

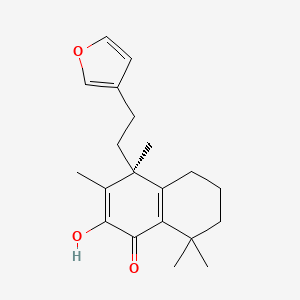

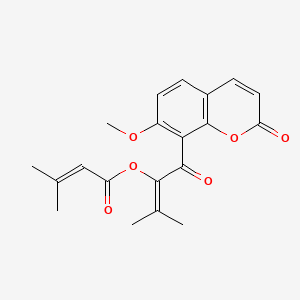

Kimcuongin is a coumarin that can be found in Murraya paniculata . It shows vasorelaxant activity with an IC50 value of 37.7 μM . The molecular weight of Kimcuongin is 356.37 g/mol .

Synthesis Analysis

Kimcuongin was isolated from the chloroform fraction of the methanol extract of Murraya paniculata leaves . The chloroform fraction showed a remarkable vasorelaxing effect on rat aorta rings . The chemical analysis of this fraction gave rise to two coumarins, the novel kimcuongin and the known murracarpin .

Molecular Structure Analysis

The molecular formula of Kimcuongin is C20H20O6 . The structure of Kimcuongin is classified under Phenylpropanoids Coumarins .

Scientific Research Applications

- Cytotoxic Constituents of Glycosmis Ovoidea Collected in Vietnam (2022) by Blanco Carcache et al.: This study focuses on compounds derived from natural sources as contributors to cancer chemotherapy. Among the compounds investigated, a close analogue of Kimcuongin, named Kincuongin, was identified as non-cytotoxic. However, co-administration of Kimcuongin showed potentiation of the MCF-7 breast cancer cell cytotoxicity of a previously reported flavonoid. This suggests Kimcuongin's potential role in enhancing the efficacy of other compounds in cancer treatment. The study also indicated that Kimcuongin could potentiate the effects of flavone in inhibiting both NF-κB and PARP-1, which are significant in cancer therapy (Blanco Carcache et al., 2022).

Mechanism of Action

properties

IUPAC Name |

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-2-en-2-yl] 3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-11(2)10-16(22)26-19(12(3)4)18(23)17-14(24-5)8-6-13-7-9-15(21)25-20(13)17/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALIYXXMXXVKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(=C(C)C)C(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kimcuongin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.